2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione
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Overview
Description
2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a triazole ring and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The isoindole core can be synthesized via a condensation reaction involving phthalic anhydride and an amine derivative. The final step involves coupling the triazole and isoindole moieties under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that maximize yield and purity while minimizing waste and energy consumption. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or isoindole rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease progression. The triazole ring can interact with metal ions or biological macromolecules, while the isoindole core can participate in π-π stacking interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)piperidine
- 5-Isopropyl-4H-1,2,4-triazol-3-amine
Uniqueness
Compared to similar compounds, 2-(5-isopropyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and isoindole moieties allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N4O4/c1-7(2)12-16-15(18-17-12)19-13(20)8-5-6-9(22-3)11(23-4)10(8)14(19)21/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
YXGNSXQDGBPNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origin of Product |
United States |
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